2-(2,4-dichlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features both chlorinated and iodinated aromatic rings
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-iodo-4-methoxybenzaldehyde.
Formation of Intermediate: 2,4-dichlorophenol is reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 3-iodo-4-methoxybenzaldehyde under acidic conditions to yield the target compound.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Substitution: The chlorinated and iodinated aromatic rings can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, inhibiting or modifying the activity of target proteins. This can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
3-Iodo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Hydrazides: A class of compounds with similar functional groups but different aromatic substitutions.
The uniqueness of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide lies in its combination of chlorinated and iodinated aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl2IN2O3 |
---|---|
Molecular Weight |
479.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Cl2IN2O3/c1-23-15-4-2-10(6-13(15)19)8-20-21-16(22)9-24-14-5-3-11(17)7-12(14)18/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
KGKYNAWIOIFPNI-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
Origin of Product |
United States |
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